molecular formula C16H19N3O3S B3978669 2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide

2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B3978669
M. Wt: 333.4 g/mol
InChI Key: LAPFHSIOLSRIRZ-UHFFFAOYSA-N
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Description

2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a sulfonyl group, an aniline derivative, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of N-methylsulfonylaniline: This step involves the reaction of aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine Derivative: The N-methylsulfonylaniline is then coupled with a pyridine derivative, such as 4-pyridinemethanol, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Amidation Reaction: The final step involves the amidation of the intermediate product with propanoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The pyridine moiety may also play a role in binding to active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a pyridine moiety at the 3-position.

    2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with a pyridine moiety at the 2-position.

Uniqueness

2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine moiety at the 4-position may confer distinct binding properties and selectivity towards certain molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13(16(20)18-12-14-8-10-17-11-9-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPFHSIOLSRIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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